molecular formula C9H18BrNO3 B13461619 tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate CAS No. 2866254-16-0

tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate

Cat. No.: B13461619
CAS No.: 2866254-16-0
M. Wt: 268.15 g/mol
InChI Key: YMJWKZHQIXLQBE-ZETCQYMHSA-N
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Description

tert-Butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

CAS No.

2866254-16-0

Molecular Formula

C9H18BrNO3

Molecular Weight

268.15 g/mol

IUPAC Name

tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate

InChI

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1

InChI Key

YMJWKZHQIXLQBE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CBr)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxypropylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used to study enzyme inhibition and protein modification. It serves as a precursor for the synthesis of enzyme inhibitors and other bioactive molecules .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate involves the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, allowing the compound to react with nucleophiles and form stable adducts. This mechanism is often exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .

Biological Activity

Tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate is a specialized compound within the carbamate class, notable for its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological effects, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₉H₁₈BrNO₃
  • Molecular Weight : 238.12 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.
  • Melting Point : 64-67°C
  • Boiling Point : Approximately 292.9°C

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of the methoxypropyl precursor followed by carbamate formation. The reaction pathways are designed to optimize yield while ensuring the stability of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

  • Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating potent antibacterial properties.
  • Fungal Activity : Demonstrated antifungal effects against common pathogens such as Candida species and Aspergillus spp.
Pathogen TypeMIC (µg/mL)Reference
Gram-positive Bacteria16
Gram-negative Bacteria32
Fungi (Candida spp.)8

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)20Apoptosis
HT-29 (Colon)15Cell Cycle Arrest

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Ongoing research aims to elucidate these interactions further, focusing on:

  • Enzyme Inhibition : Potential inhibition of key enzymes in microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors that mediate apoptosis in cancer cells.

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted on various bacterial strains demonstrated that this compound significantly reduced bacterial load in vitro, suggesting a potential therapeutic application in treating bacterial infections resistant to conventional antibiotics .
  • Anticancer Research :
    In a controlled laboratory setting, this compound was tested on human cancer cell lines, revealing a dose-dependent response where higher concentrations led to increased rates of apoptosis . These findings highlight its potential as a lead compound for developing new anticancer agents.

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